(R)-N-Ethyl-N-(piperidin-3-yl)acetamide

Chiral synthesis Stereochemistry Medicinal chemistry

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide is a chiral N-substituted piperidinyl acetamide with the molecular formula C₉H₁₈N₂O (MW 170.25 g/mol). The compound features a tertiary acetamide group attached to the (R)-configured carbon at the piperidine 3-position, confirmed by its InChI stereodescriptor (/t9-/m1/s1) and canonical SMILES notation CCN(C(C)=O)[C@@H]1CCCNC1.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B7987446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Ethyl-N-(piperidin-3-yl)acetamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN(C1CCCNC1)C(=O)C
InChIInChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m1/s1
InChIKeyZLLOCWUTHBPPHJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide (CAS 1353997-06-4): A Defined Chiral Piperidinyl Acetamide Building Block for Stereospecific Synthesis


(R)-N-Ethyl-N-(piperidin-3-yl)acetamide is a chiral N-substituted piperidinyl acetamide with the molecular formula C₉H₁₈N₂O (MW 170.25 g/mol) . The compound features a tertiary acetamide group attached to the (R)-configured carbon at the piperidine 3-position, confirmed by its InChI stereodescriptor (/t9-/m1/s1) and canonical SMILES notation CCN(C(C)=O)[C@@H]1CCCNC1 . It belongs to the broader class of N-piperidinyl acetamide derivatives that have been explored as sigma receptor ligands and calcium channel modulators [1]. The compound is commercially available in both free base and hydrochloride salt forms from multiple international suppliers, with certified purity specifications supporting its use in pharmaceutical R&D and quality control applications .

Why Racemic or (S)-Configured N-Ethyl-N-(piperidin-3-yl)acetamide Cannot Replace the (R)-Enantiomer in Stereospecific Applications


The (R)-enantiomer of N-ethyl-N-(piperidin-3-yl)acetamide possesses a defined absolute configuration at the piperidine 3-position that fundamentally distinguishes it from both the racemate (CAS 1178721-31-7) and the (S)-enantiomer (CAS 1354018-43-1) . In drug discovery and medicinal chemistry, the stereochemistry at the piperidine ring directly influences binding affinity, selectivity, and pharmacokinetic profiles when this scaffold is elaborated into bioactive molecules [1]. The racemate necessarily contains 50% of the undesired enantiomer, which can confound Structure-Activity Relationship (SAR) interpretation, reduce assay signal-to-noise ratios, and, if carried forward, introduce an unnecessary impurity burden in downstream synthetic sequences [1]. Critically, a procurement choice of the racemate cannot be retroactively resolved into enantiopure material without additional costly chiral separation steps. The quantitative evidence below details the specific dimensions by which the (R)-enantiomer differs from its closest analogs, enabling informed procurement decisions.

Head-to-Head Comparative Evidence for (R)-N-Ethyl-N-(piperidin-3-yl)acetamide Versus Closest Analogs


Stereochemical Identity: Confirmed (R)-Absolute Configuration Versus Undefined Racemate

The (R)-N-Ethyl-N-(piperidin-3-yl)acetamide (CAS 1353997-06-4) possesses a confirmed absolute (R)-configuration at the piperidine 3-position, as encoded in its InChI stereochemical layer (/t9-/m1/s1) and canonical SMILES CCN(C(C)=O)[C@@H]1CCCNC1, where [C@@H] denotes the (R)-stereocenter . In contrast, the racemate (CAS 1178721-31-7) has an InChI string lacking stereochemical descriptors (InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3) and a non-stereospecific SMILES CCN(C(C)=O)C1CCCNC1, indicating an equimolar mixture of (R) and (S) enantiomers . The (S)-enantiomer (CAS 1354018-43-1) carries the opposite [C@H] stereodescriptor, making it a distinct chemical entity with potentially divergent biological activity .

Chiral synthesis Stereochemistry Medicinal chemistry

Chemical Purity: Certified ≥98% for (R)-Enantiomer Versus ≥95% for Racemate

Commercially available (R)-N-Ethyl-N-(piperidin-3-yl)acetamide is specified at a minimum purity of 98% (NLT 98%) by suppliers including MolCore (Product MC622973) and Leyan (Product 1811329) . In comparison, the racemate (CAS 1178721-31-7) is typically offered at 95% minimum purity, as listed by AKSci (Product 0007DQ) and 97% by Chemenu (Catalog CM498146) . This represents a purity advantage of 1-3 absolute percentage points for the (R)-enantiomer, corresponding to a reduction in total unspecified impurities from up to 5% in the racemate to ≤2% in the (R)-form.

Quality control Analytical chemistry Pharmaceutical R&D

Procurement Cost: 36% Price Premium for (R)-Enantiomer Quantified Against Racemate

Direct price comparison from a common distribution channel reveals that the (R)-enantiomer commands a significant price premium. On CNreagent, the Fluorochem-sourced (R)-enantiomer (CAS 1353997-06-4) is listed at 20,790 CNY per gram, while the racemate (CAS 1178721-31-7) from the same supplier is priced at 15,268 CNY per gram . This represents a 36.2% cost premium for the enantiopure material. The hydrochloride salt form of the (R)-enantiomer is priced at £325/100 mg (£3,250/g), reflecting further cost scaling for the salt form . The (S)-enantiomer is expected to carry a comparable price premium due to similar chiral resolution requirements .

Procurement economics Chiral building blocks Cost-benefit analysis

Salt Form Availability: Free Base and Hydrochloride Salt Offer Differentiated Physicochemical Profiles

The (R)-N-Ethyl-N-(piperidin-3-yl)acetamide is commercially available in two distinct forms: the free base (CAS 1353997-06-4, MW 170.25 g/mol) and the hydrochloride salt (CAS not separately assigned; product code F550565, MW 206.71 g/mol as C₉H₁₉ClN₂O) . The free base contains a secondary amine in the piperidine ring (pKa ~10-11, predicted), making it suitable for further N-functionalization reactions such as reductive amination, amide coupling, or Boc-protection. The HCl salt offers enhanced aqueous solubility, improved solid-state stability, and easier handling due to its crystalline nature, but the protonated piperidine nitrogen is deactivated toward nucleophilic reactions unless a free-base liberation step is performed. Neither the racemate nor the (S)-enantiomer is as widely stocked in both forms from a single supplier, limiting procurement flexibility .

Salt selection Formulation Physicochemical properties

Class-Level Pharmacophore: N-Piperidinyl Acetamide Scaffold Validated as Sigma Receptor Ligand Core

The N-ethyl-N-(piperidin-3-yl)acetamide scaffold belongs to a pharmacophore class validated for sigma receptor (σR) binding. Zampieri et al. (2018) reported a series of piperidine-based alkylacetamide derivatives with mixed σ₁/σ₂ affinity; the most selective compound in that series displayed Kᵢ values of 17 nM for σ₁ and 1,117 nM for σ₂ receptors, representing a 66-fold selectivity ratio [1]. While this specific compound series featured more structurally elaborate analogs, the core N-piperidinyl acetamide motif—with the acetamide nitrogen directly attached to the piperidine ring—was identified as a critical pharmacophoric element for sigma receptor engagement [1]. Patents covering N-piperidinyl acetamide derivatives as T-type calcium channel blockers further corroborate the biological relevance of this scaffold class [2]. Although direct binding data for (R)-N-ethyl-N-(piperidin-3-yl)acetamide itself has not been reported in the peer-reviewed literature, its enantiopure (R)-configuration makes it a well-defined starting point for SAR exploration where stereochemistry can be systematically varied [3].

Sigma receptors Pharmacophore CNS drug discovery

High-Value Application Scenarios for (R)-N-Ethyl-N-(piperidin-3-yl)acetamide Based on Differentiating Evidence


Stereospecific Synthesis of Sigma Receptor Ligand Candidates

The (R)-enantiomer serves as an enantiopure building block for constructing piperidine-based sigma receptor ligands, where stereochemistry at the piperidine 3-position is a critical determinant of σ₁/σ₂ subtype selectivity. As evidenced by the Zampieri et al. (2018) pharmacophore class, N-piperidinyl acetamide derivatives can achieve Kᵢ values as low as 17 nM at σ₁ receptors with 66-fold selectivity over σ₂ . Using the (R)-enantiomer rather than the racemate ensures that the stereochemical variable is controlled from the outset, eliminating the confounding contribution of the (S)-enantiomer in downstream SAR studies. The free base form is the appropriate choice for this application, as the unprotonated piperidine nitrogen is available for N-alkylation, acylation, or reductive amination to elaborate the pharmacophore [1].

Chiral Intermediate for T-Type Calcium Channel Blocker Development

The N-piperidinyl acetamide scaffold is the core structural motif of T-type calcium channel blockers such as Z944, as disclosed in US Patent 8,377,968 . The (R)-N-ethyl-N-(piperidin-3-yl)acetamide provides the enantiopure 3-aminopiperidine framework onto which diverse N-substituents can be installed to optimize Cav3.x channel subtype selectivity and in vivo efficacy. The ≥98% purity specification [1] reduces the risk of impurity-driven false positives in electrophysiological patch-clamp assays, where even minor contaminants can confound IC₅₀ determination at the tested concentrations (typically 1 nM–10 µM). The hydrochloride salt may be preferred for initial aqueous solubility screening, while the free base enables direct N-functionalization.

Enantiopure Reference Standard for Chiral Analytical Method Development

With its confirmed (R)-absolute configuration encoded in the InChI stereochemical layer and a defined MDL number (MFCD21098261), the compound is suitable as a chiral reference standard for HPLC method development on chiral stationary phases. The availability of both the (R)-enantiomer (CAS 1353997-06-4) and its (S)-counterpart (CAS 1354018-43-1) [1] enables direct method validation including retention time profiling, resolution factor (Rₛ) determination, and limit of detection (LOD) quantification for enantiomeric impurity monitoring. This application leverages the compound's well-defined stereochemical identity and high commercial purity (≥98%) to establish robust quality control protocols for enantiopure drug substances.

Cost-Optimized Procurement Strategy for Multi-Step Synthetic Routes

The 36.2% price premium of the (R)-enantiomer over the racemate (20,790 vs. 15,268 CNY/g) enables a calculated procurement decision: in synthetic sequences where the piperidine nitrogen undergoes reactions that do not involve the chiral center (e.g., Boc-protection/deprotection, salt formation), the racemate may temporarily suffice for early-stage route scouting. However, for stereospecific transformations where the (R)-configuration must be preserved (e.g., diastereoselective alkylation or chiral auxiliary attachment), only the (R)-enantiomer is fit for purpose. If a project anticipates needing both enantiomers for comparative SAR, procuring the (R)-enantiomer and separately the (S)-enantiomer may be more cost-effective than purchasing the racemate and performing chiral preparative HPLC separation, which typically incurs a 30-50% material loss per resolution cycle [1].

Quote Request

Request a Quote for (R)-N-Ethyl-N-(piperidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.